molecular formula C10H7ClIN B6291433 6-Chloro-8-iodo-2-methylquinoline CAS No. 2411634-75-6

6-Chloro-8-iodo-2-methylquinoline

Cat. No. B6291433
CAS RN: 2411634-75-6
M. Wt: 303.52 g/mol
InChI Key: HEXXWCPBQBQCKR-UHFFFAOYSA-N
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Description

6-Chloro-8-iodo-2-methylquinoline is a quinoline derivative. Quinoline is a nitrogen-containing heterocyclic compound that has a double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of this compound is C10H7ClIN .


Synthesis Analysis

The synthesis of quinoline derivatives has been widely studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of quinoline .


Molecular Structure Analysis

The molecular weight of this compound is 303.527 Da . The structure of quinoline derivatives is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline derivatives exhibit a wide range of chemical reactions. They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Mechanism of Action

The mechanism of action of 6-Chloro-8-iodo-2-methylquinoline is not yet fully understood. However, it is believed that this compound binds to specific proteins in the cell, which then triggers a cascade of biochemical and physiological responses. These responses can lead to the activation of various pathways, such as signal transduction pathways, metabolic pathways, and transcriptional pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases, phosphatases, and kinases. Additionally, this compound has been shown to increase the expression of certain genes and to modulate the activity of certain proteins. Furthermore, this compound has been shown to affect the metabolism of cells, as well as the proliferation and differentiation of cells.

Advantages and Limitations for Lab Experiments

6-Chloro-8-iodo-2-methylquinoline has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is easy to synthesize. Additionally, this compound is a stable compound that is not easily degraded. Furthermore, this compound is a non-toxic compound that can be safely used in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, this compound has low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is not yet fully understood, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for 6-Chloro-8-iodo-2-methylquinoline. One potential direction is to further study the mechanism of action of this compound and to identify the specific proteins and pathways that it interacts with. Additionally, further research could be done to identify the potential therapeutic applications of this compound. Furthermore, this compound could be used to study the toxicity of drugs and to identify potential biomarkers of drug toxicity. Finally, this compound could be used to develop new drugs and to study the pharmacokinetics and pharmacodynamics of drugs.

Synthesis Methods

6-Chloro-8-iodo-2-methylquinoline is synthesized using a two-step reaction. The first step involves the reaction of 2-methylquinoline and 6-chloro-8-iodoquinoline in the presence of a base such as sodium hydroxide. The second step involves the reaction of the intermediate product with a reducing agent such as sodium borohydride. The final product is a this compound.

Scientific Research Applications

6-Chloro-8-iodo-2-methylquinoline has been used in a variety of scientific research applications. It has been used as a model compound to study the interaction between drugs and biomolecules. It has also been used to study the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs. Additionally, this compound has been used to study the toxicity of drugs and the potential therapeutic applications of drugs.

Safety and Hazards

Quinoline derivatives can pose various safety and hazard risks. For example, they may cause skin irritation, serious eye damage, and may be harmful if swallowed .

properties

IUPAC Name

6-chloro-8-iodo-2-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClIN/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXXWCPBQBQCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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